Cas no 2138134-89-9 (5-[(3-Methylpiperazin-1-yl)methyl]-6-oxa-2-azaspiro[3.4]octan-7-one)

5-[(3-Methylpiperazin-1-yl)methyl]-6-oxa-2-azaspiro[3.4]octan-7-one is a structurally complex heterocyclic compound featuring a spirocyclic core integrated with a methylpiperazine moiety. Its unique scaffold combines a 6-oxa-2-azaspiro[3.4]octan-7-one framework with a flexible (3-methylpiperazin-1-yl)methyl substituent, enhancing its potential as a versatile intermediate in medicinal chemistry. The spirocyclic architecture offers conformational rigidity, while the methylpiperazine group introduces basicity and hydrogen-bonding capabilities, making it suitable for drug discovery applications. This compound is particularly valuable in the synthesis of biologically active molecules, where its balanced lipophilicity and polarity contribute to favorable pharmacokinetic properties. Its well-defined stereochemistry and functional group diversity further support its utility in targeted molecular design.
5-[(3-Methylpiperazin-1-yl)methyl]-6-oxa-2-azaspiro[3.4]octan-7-one structure
2138134-89-9 structure
Product Name:5-[(3-Methylpiperazin-1-yl)methyl]-6-oxa-2-azaspiro[3.4]octan-7-one
CAS No:2138134-89-9
MF:C12H21N3O2
MW:239.314042806625
CID:5890315
PubChem ID:165748973
Update Time:2025-11-01

5-[(3-Methylpiperazin-1-yl)methyl]-6-oxa-2-azaspiro[3.4]octan-7-one Chemical and Physical Properties

Names and Identifiers

    • EN300-740650
    • 5-[(3-methylpiperazin-1-yl)methyl]-6-oxa-2-azaspiro[3.4]octan-7-one
    • 2138134-89-9
    • 5-[(3-Methylpiperazin-1-yl)methyl]-6-oxa-2-azaspiro[3.4]octan-7-one
    • Inchi: 1S/C12H21N3O2/c1-9-5-15(3-2-14-9)6-10-12(7-13-8-12)4-11(16)17-10/h9-10,13-14H,2-8H2,1H3
    • InChI Key: DUPUIHOTEKZZSB-UHFFFAOYSA-N
    • SMILES: O1C(CC2(CNC2)C1CN1CCNC(C)C1)=O

Computed Properties

  • Exact Mass: 239.16337692g/mol
  • Monoisotopic Mass: 239.16337692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 53.6Ų

5-[(3-Methylpiperazin-1-yl)methyl]-6-oxa-2-azaspiro[3.4]octan-7-one Pricemore >>

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Additional information on 5-[(3-Methylpiperazin-1-yl)methyl]-6-oxa-2-azaspiro[3.4]octan-7-one

Introduction to 5-[(3-Methylpiperazin-1-yl)methyl]-6-oxa-2-azaspiro[3.4]octan-7-one (CAS No. 2138134-89-9)

5-[(3-Methylpiperazin-1-yl)methyl]-6-oxa-2-azaspiro[3.4]octan-7-one, identified by its CAS number 2138134-89-9, is a compound of significant interest in the field of medicinal chemistry. This spirocyclic structure, featuring a piperazine moiety, has garnered attention due to its potential pharmacological properties and structural complexity. The compound’s unique architecture, combining a nitrogen-containing heterocycle with an oxygenated spirocycle, makes it a promising candidate for further investigation in drug discovery and development.

The< strong>5-[(3-Methylpiperazin-1-yl)methyl]-6-oxa-2-azaspiro[3.4]octan-7-one molecule exhibits a rich chemical framework that suggests versatility in interactions with biological targets. The presence of the piperazine ring, known for its role in various pharmacophores, indicates potential activity in modulating neurological and cardiovascular systems. Additionally, the spirocyclic core provides stability and rigidity, which can be advantageous in designing molecules with enhanced binding affinity and selectivity.

In recent years, there has been a growing interest in spirocyclic compounds due to their unique physicochemical properties and biological activities. Spiro compounds are known for their conformational rigidity, which can lead to improved pharmacokinetic profiles compared to more flexible molecules. The< strong>6-oxa-2-azaspiro[3.4]octan-7-one core of this compound contributes to its stability and may facilitate sustained interactions with biological targets, making it an attractive scaffold for medicinal chemists.

The< strong>(3-Methylpiperazin-1-yl)methyl substituent is another key feature of this compound that warrants detailed investigation. Piperazine derivatives are widely recognized for their role as bioactive agents, particularly in the treatment of central nervous system disorders, allergies, and cardiovascular diseases. The methyl group at the 3-position of the piperazine ring enhances lipophilicity, potentially improving membrane permeability and oral bioavailability. This modification can significantly influence the compound’s pharmacological profile and therapeutic potential.

Current research in medicinal chemistry increasingly emphasizes the development of multifunctional compounds that can address multiple targets or exhibit synergistic effects. The< strong>5-[(3-Methylpiperazin-1-yl)methyl]-6-oxa-2-azaspiro[3.4]octan-7-one structure presents an opportunity to explore such multifunctionality. Its dual nitrogen and oxygen-containing heterocycles could enable interactions with various biological receptors or enzymes, opening avenues for treating complex diseases.

The synthesis of this compound involves intricate organic transformations that highlight the expertise required in medicinal chemistry. The spirocyclic formation typically requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions or asymmetric synthesis techniques, may be employed to achieve the desired stereochemistry and functional groups.

Evaluation of the pharmacological properties of< strong>5-[(3-Methylpiperazin-1-yl)methyl]-6-oxa-2-azaspiro[3.4]octan-7-one is crucial for determining its therapeutic potential. In vitro assays can provide initial insights into its activity against specific biological targets, while preclinical studies can assess its safety profile and efficacy in animal models. These studies are essential for guiding further development efforts and identifying potential applications in human medicine.

The structural features of this compound also make it a valuable tool for understanding drug-receptor interactions at a molecular level. Computational studies, such as molecular docking simulations, can help predict how the molecule binds to biological targets and identify key interaction points. This information can guide medicinal chemists in optimizing the compound’s design to enhance its potency and selectivity.

In conclusion, 5-[(3-Methylpiperazin-1-ylmethyl)]-6-oza -2 - azaspiro[3 . 4 ] octan - 7 - one (CAS No.< strong >2138134 - 89 - 9) represents a fascinating subject of study in medicinal chemistry. Its unique structural composition and pharmacophoric elements suggest significant potential for further exploration in drug discovery and development. By leveraging advanced synthetic techniques and thorough pharmacological evaluation, researchers can unlock the therapeutic possibilities offered by this intriguing compound.

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